Stereoselective AChE Inhibition: (+)-Galanthamine is >130-fold Less Potent than (-)-Galanthamine
(+)-Galanthamine demonstrates dramatically reduced AChE inhibitory potency compared to the natural (-)-enantiomer. In human erythrocyte AChE assays, epigalanthamine (a diastereomer closely related to (+)-galanthamine) exhibited a 130-fold decrease in potency relative to the parent compound [1]. This stereoselectivity is consistent with the general finding that (+)-galanthamine shows reduced potency compared to (-)-galanthamine in AChE inhibition [2]. The therapeutic (-)-galanthamine displays an IC50 of 1.26 ± 0.15 μM against AChE [3], whereas the (+) enantiomer is used primarily as a reference standard rather than an active inhibitor.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | (+)-Galanthamine: >130-fold less potent than (-)-galanthamine; used as reference standard |
| Comparator Or Baseline | (-)-Galanthamine: IC50 = 1.26 ± 0.15 μM (AChE, n=6) |
| Quantified Difference | 130-fold difference in potency (diastereomer comparison) |
| Conditions | Human erythrocyte AChE assay (epigalanthamine comparison); AChE enzyme assay with galantamine as reference standard |
Why This Matters
This stark potency difference validates (+)-galanthamine's essential role as a negative control and chiral purity benchmark in any AChE inhibition study.
- [1] Thomsen, T., et al. (1991). Stereoselectivity of cholinesterase inhibition by galanthamine and tolerance in humans. European Journal of Clinical Pharmacology, 41(5), 497-499. View Source
- [2] Buckler, J.N., et al. (2018). The Synthesis of Certain Derivatives and Analogues of (-)- and (+)-Galanthamine and an Assessment of their Capacities to Inhibit Acetylcholine Esterase. Australian National University Research Portal. View Source
- [3] Hindawi Journal of Analytical Methods in Chemistry. (2020). Table 3: Inhibitory activity (IC50) of tested compounds against AChE (n=6). Galantamine IC50: 1.26 ± 0.15 μM. View Source
